Phe-gly

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

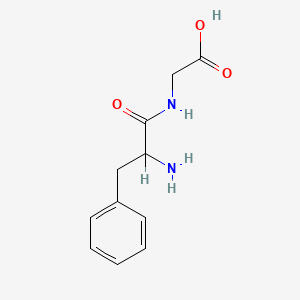

Phe-Gly, or phenylglycine, is an amino acid compound formed from the combination of L-phenylalanine and glycine. It is classified as a dipeptide due to its structure, which consists of two amino acids linked by a peptide bond. The molecular formula for Phe-Gly is , and it plays a significant role in various biological processes as a metabolite. The compound is known for its involvement in protein synthesis and as a precursor for other biologically active compounds.

- Hydrolysis: Under acidic or basic conditions, Phe-Gly can be hydrolyzed into its constituent amino acids, L-phenylalanine and glycine.

- Condensation Reactions: Phe-Gly can react with other amino acids to form longer peptides through peptide bond formation.

- Deamination: The removal of an amine group from Phe-Gly can lead to the formation of phenylpyruvic acid, which is significant in metabolic pathways.

These reactions highlight the versatility of Phe-Gly in biochemical processes.

Phe-Gly exhibits various biological activities:

- Metabolite Role: It functions as a metabolite involved in the synthesis of proteins and other bioactive molecules .

- Neurotransmitter Precursor: Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, suggesting that Phe-Gly may influence neurotransmitter levels in the brain.

- Antioxidant Properties: Some studies indicate that peptides containing phenylalanine may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Phe-Gly can be synthesized through several methods:

- Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. It allows for high purity and yield.

- Solution Phase Synthesis: In this method, amino acids are dissolved in a solvent, and coupling reagents are used to promote peptide bond formation.

- Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of Phe-Gly from its constituent amino acids under mild conditions.

Each synthesis method has its advantages depending on the desired application and scale.

Phe-Gly has several applications across various fields:

- Pharmaceuticals: It is used in drug formulation due to its role in protein synthesis and potential health benefits.

- Nutraceuticals: As an amino acid compound, Phe-Gly is included in dietary supplements aimed at improving cognitive function and physical performance.

- Research: In biochemistry and molecular biology, Phe-Gly serves as a model compound for studying peptide interactions and enzymatic processes.

Research on Phe-Gly interactions has revealed:

- Protein Binding: Phe-Gly can interact with various proteins, influencing their structure and function. This property is crucial for understanding enzyme-substrate relationships.

- Receptor Interactions: Studies have shown that peptides containing phenylalanine can bind to specific receptors, potentially affecting signaling pathways related to mood and cognition.

- Antioxidant Mechanisms: Investigations into the antioxidant properties of Phe-Gly suggest that it may interact with reactive oxygen species, mitigating oxidative damage in cells.

These interaction studies underscore the importance of Phe-Gly in biological systems.

Phe-Gly shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycine | Simplest amino acid; pivotal in protein synthesis. | |

| L-Phenylalanine | Precursor to neurotransmitters; essential amino acid. | |

| Glycylphenylalanine | Dipeptide form; exhibits different biological activity. | |

| Phenylglycine | Contains only phenylalanine; used in pharmaceutical applications. |

Phe-Gly's uniqueness lies in its specific combination of phenylalanine and glycine, which imparts distinct biochemical properties not found in simpler or more complex peptides. Its role as both a metabolite and a precursor for neurotransmitters sets it apart from similar compounds.